2'-Amino-2'-deoxyadenosine

Vue d'ensemble

Description

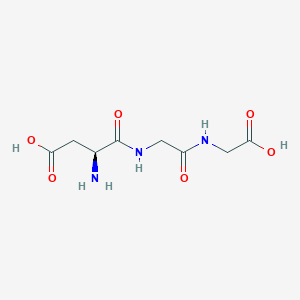

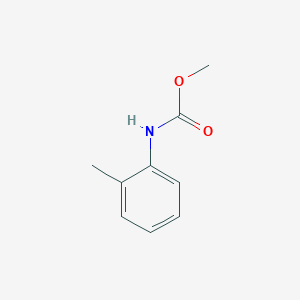

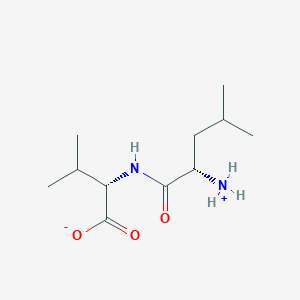

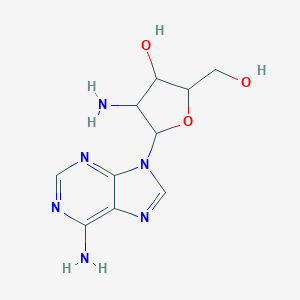

2’-Amino-2’-deoxyadenosine (2’-AdA) is an analogue of adenosine in which the ribose 2’-hydroxyl group is replaced by an amino group . It has the molecular formula C10H14N6O3 .

Synthesis Analysis

The synthesis of 2’-Amino-2’-deoxyadenosine involves several steps. One method involves the use of nuclease P1 and alkaline phosphatase to release nucleosides from DNA, followed by HPLC prepurification with subsequent gas chromatography–mass spectrometry analysis of the nucleosides . Another method involves the condensation of aspartate with deoxyguanylate into dSMP (N6-succino-2-amino-2’-deoxyadenylate), which undergoes defumarylation and phosphorylation to give dZTP (2-amino-2’-deoxyadenosine-5’-triphosphate), a substrate for the phage DNA polymerase .Molecular Structure Analysis

The molecular structure of 2’-Amino-2’-deoxyadenosine is characterized by the presence of an amino group replacing the 2’-hydroxyl group of the ribose sugar moiety in adenosine . The IUPAC name is (2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol .Chemical Reactions Analysis

The major mechanisms for deamination of nucleosides in DNA are hydrolysis and nitrosation. 2’-Deoxyadenosine can also be converted to 2’-deoxyinosine by the enzyme adenosine deaminase .Physical And Chemical Properties Analysis

2’-Amino-2’-deoxyadenosine is a lyophilized or crystallized solid . It has a molecular weight of 266.26 g/mol .Applications De Recherche Scientifique

Role in Purine Metabolism

2’-Amino-2’-deoxyadenosine plays a crucial role in purine metabolism. It is irreversibly converted to 2’-deoxyinosine by the enzyme Adenosine Deaminase (ADA). This conversion is a key step in purine metabolism, which is essential for the production of DNA and RNA .

Interaction with Membrane Proteins

ADA, the enzyme that converts 2’-Amino-2’-deoxyadenosine, is active both inside the cell and on the cell surface. On the cell surface, it interacts with membrane proteins such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .

Termination of Adenosine Signaling

The activity of eADA, formed by the interaction of ADA with membrane proteins, is an essential mechanism that terminates adenosine signaling. This is particularly important in the cardiovascular system, where adenosine protects against endothelial dysfunction, vascular inflammation, or thrombosis .

Mediation of Cell-to-Cell Interactions

Apart from its enzymatic function, ADA protein mediates cell-to-cell interactions involved in lymphocyte co-stimulation or endothelial activation .

Potential Therapeutic Target

Alteration in ADA activity, which involves the conversion of 2’-Amino-2’-deoxyadenosine, has been demonstrated in many cardiovascular pathologies such as atherosclerosis, myocardial ischemia-reperfusion injury, hypertension, thrombosis, or diabetes. Therefore, modulation of ADA activity could be an important therapeutic target .

Starting Material for Synthesis of 2’-Amino Nucleotides

2’-Amino-2’-deoxyadenosine can be used as a starting material for the synthesis of 2’-amino nucleotides .

Energy Source under Stress Conditions

2’-Deoxyadenosine, a closely related compound, is used by some cells as an energy source under energy stress conditions . It’s plausible that 2’-Amino-2’-deoxyadenosine may have similar applications.

Affecting cAMP Levels

2’-Deoxyadenosine is known to affect cAMP levels . Given the structural similarity, 2’-Amino-2’-deoxyadenosine might also influence cAMP levels, although further research is needed to confirm this.

Mécanisme D'action

- Role : ADA is active both inside cells and on cell surfaces. It interacts with membrane proteins, including CD26 and adenosine receptors, forming ecto-ADA (eADA). Ecto-ADA is essential for terminating adenosine signaling, particularly in the cardiovascular system .

- Resulting Changes : By inhibiting ADA, 2-ADA increases adenosine levels, which can have protective effects in various physiological processes, including endothelial function, vascular inflammation, and thrombosis .

- Downstream Effects : Increased adenosine levels protect against endothelial dysfunction, inflammation, and thrombosis in the cardiovascular system .

- Impact on Bioavailability : The pharmacokinetic properties of 2-ADA may influence its bioavailability, but specific data are lacking .

- Cellular Effects : Protection against endothelial dysfunction, reduced vascular inflammation, and prevention of thrombosis are key cellular effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-4-amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKMBZHLOYVGHW-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Amino-2'-deoxyadenosine | |

CAS RN |

10414-81-0 | |

| Record name | 2'-Amino-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010414810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.